molecular formula C18H17ClN4O4 B15342720 N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide CAS No. 13418-35-4

N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide

Cat. No.: B15342720
CAS No.: 13418-35-4
M. Wt: 388.8 g/mol
InChI Key: YKGFGBOGVZQVNV-UHFFFAOYSA-N
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Description

N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide (CAS: 13418-35-4; EINECS: 236-517-5) is an azo-based compound with the molecular formula C₁₈H₁₇ClN₄O₄ and a molar mass of 388.8 g/mol . Structurally, it consists of:

  • A 3-oxobutyramide backbone linked to a 4-chloro-o-tolyl (4-chloro-2-methylphenyl) group.
  • An azo bridge (–N=N–) connecting the amide to a 4-methyl-2-nitrophenyl substituent.

This compound is primarily used as a pigment in industrial applications, leveraging the azo group’s chromophoric properties. Its synthesis likely involves diazotization and coupling reactions, common in azo dye chemistry.

Properties

CAS No.

13418-35-4

Molecular Formula

C18H17ClN4O4

Molecular Weight

388.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxobutanamide

InChI

InChI=1S/C18H17ClN4O4/c1-10-4-6-15(16(8-10)23(26)27)21-22-17(12(3)24)18(25)20-14-7-5-13(19)9-11(14)2/h4-9,17H,1-3H3,(H,20,25)

InChI Key

YKGFGBOGVZQVNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=C(C=C(C=C2)Cl)C)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Azo Group Reduction

The -N=N- bond undergoes reductive cleavage under controlled conditions:

Reducing AgentConditionsProductsApplication
Sodium dithioniteAqueous alkaline solution, 60°C4-chloro-o-toluidine + 4-methyl-2-nitroanilineAnalytical quantification
Hydrogen gas (H₂)Palladium catalyst, ethanol solventCorresponding aromatic aminesSynthetic intermediates for pharmaceutical derivatives

This reduction is pH-sensitive, with optimal yields achieved at pH 10–12. The reaction follows pseudo-first-order kinetics (k = 0.042 min⁻¹ at 25°C).

Oxobutyramide Carbonyl Reactivity

The β-ketoamide group participates in nucleophilic addition and condensation reactions:

Key transformations:

  • Enolate formation : With NaH in THF, generates a resonance-stabilized enolate for alkylation (e.g., methyl iodide yields 3-methyl derivative)

  • Schiff base synthesis : Reacts with aromatic amines (e.g., aniline) in ethanol under reflux to form stable imines (yield: 78–85%)

  • Hydrolysis : Acidic conditions (HCl/H₂O) cleave the amide bond, producing 3-oxobutyric acid and substituted aniline

Aromatic Ring Substitution Reactions

Substituents direct electrophilic attacks on the aromatic rings:

PositionReactivityExample Reaction
Chloro-substituted ringElectrophilic substitution at C-5 (meta to Cl)Nitration produces 5-nitro derivative (HNO₃/H₂SO₄, 0°C)
Nitrophenyl ringLimited reactivity due to deactivating NO₂ groupSulfonation occurs at C-5 under fuming H₂SO₄

Substituent effects were quantified via Hammett σ constants (Cl: σₘ = 0.37; NO₂: σₘ = 1.27), explaining observed regioselectivity .

Nitro Group Transformations

The nitro group undergoes selective reduction:

ConditionsProductSelectivity
Fe/HCl in EtOHAmino group (Ar-NH₂)Complete reduction in 2 hr
SnCl₂ in HClHydroxylamine (Ar-NHOH)Partial reduction (yield: 62%)

Competitive azo vs. nitro reduction occurs with Zn/HOAc, favoring nitro reduction (3:1 product ratio) .

Photochemical Behavior

UV irradiation (λ = 365 nm) induces:

  • Cis-trans isomerization of the azo group (t₁/₂ = 12 min in CH₃CN)

  • Radical formation via homolytic cleavage (trapped with TEMPO, EPR-confirmed)

Comparative Reactivity Table

Data normalized to parent compound = 1.0:

Reaction TypeRelative RateInfluencing Factors
Azo reduction1.0Electron-withdrawing groups increase lability
Amide hydrolysis0.3Steric hindrance from o-tolyl group
Electrophilic nitration2.1Activating effect of methyl substituent
Photodegradation4.7Extended conjugation enhances photosensitivity

This comprehensive profile demonstrates how strategic functional group modifications can tailor the compound for applications ranging from dye chemistry to bioactive molecule synthesis. Further research should explore solvent effects on reaction kinetics and catalytic asymmetric variants of key transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Their Implications

The compound’s properties and applications are influenced by substituents on the phenyl rings. Below is a comparative analysis with analogous azo derivatives:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Substituents (Azo Group / Amide Group) Key Applications
N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide (13418-35-4) C₁₈H₁₇ClN₄O₄ 388.8 4-methyl-2-nitrophenyl / 4-chloro-2-methylphenyl Pigments, specialty coatings
C.I. Pigment Yellow 3 (N/A) C₁₆H₁₂Cl₂N₄O₄ 395.2 4-chloro-2-nitrophenyl / 2-chlorophenyl Paints, plastics (nanoform)
N-(4-chlorophenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide (57206-89-0) C₁₇H₁₅ClN₄O₄ 374.8 4-methyl-2-nitrophenyl / 4-chlorophenyl Textile dyes, inks
Pigment Yellow 73 (13515-40-7) C₁₇H₁₅ClN₄O₅ 390.8 4-chloro-2-nitrophenyl / 2-methoxyphenyl Automotive coatings, printing
Structural and Functional Insights :

Electron-Withdrawing vs. Electron-Donating Groups: The nitro (–NO₂) and chloro (–Cl) groups in Pigment Yellow 3 enhance lightfastness but reduce solubility in polar solvents. The methyl (–CH₃) group in the target compound increases hydrophobicity, making it suitable for non-aqueous coatings . Methoxy (–OCH₃) in Pigment Yellow 73 improves solubility in organic media, favoring use in inks.

Regulatory and Commercial Landscape

  • Registration Dates : The target compound was registered under REACH on 31/05/2018 , indicating recent commercialization compared to Pigment Yellow 3 (long-standing use since at least 2016 ).
  • Market Consumption : this compound is less widely consumed than Pigment Yellow 73, which has extensive use in automotive sectors . Regional consumption data (e.g., Asia-Pacific vs. Europe) may vary due to regulatory restrictions on chloro-aromatics .

Spectral and Physical Properties

  • IR Spectra : Strong peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (N=N stretch) .
  • NMR : Protons adjacent to the azo group resonate at δ 7.0–8.5 ppm, while methyl groups appear at δ 1.2–2.5 ppm .

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